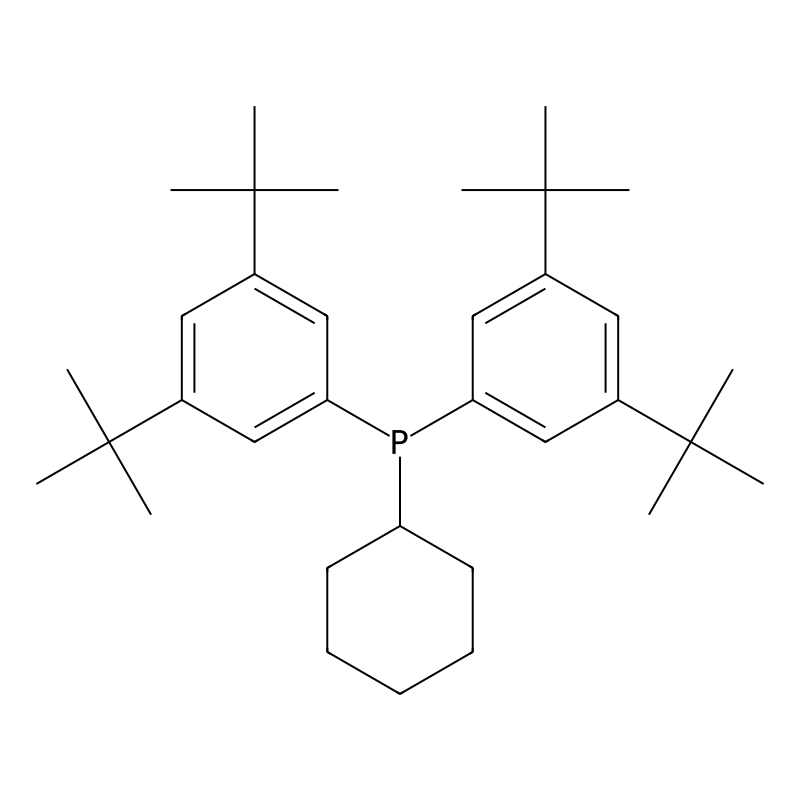

Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Ligand for Cross-Coupling Reactions:

CyTyrannoPhos serves as a valuable ligand for various transition metals used in cross-coupling reactions. These reactions form new carbon-carbon bonds between organic molecules. The bulky nature of the ligand contributes to its effectiveness by:

- Steric Hindrance: The bulky tert-butyl groups on the phenyl rings create steric hindrance, influencing the reaction pathway and promoting selectivity towards desired products [PubChem: Bis(3,5-DI-tert-butylphenyl)phosphine, ].

- Electronic Properties: The aromatic rings contribute some electron density to the metal center, affecting its reactivity.

CyTyrannoPhos has been shown to be particularly effective in reactions like:

Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is a phosphine compound characterized by its bulky tert-butyl groups attached to the phenyl rings, which enhance its steric properties and stability. This compound features a cyclohexyl group bonded to the phosphorus atom, contributing to its unique electronic and steric characteristics. The molecular formula of this compound is , and it is utilized primarily in coordination chemistry and catalysis due to its ability to stabilize metal complexes.

Synthesis of bis(3,5-di-tert-butylphenyl)cyclohexylphosphine typically involves the reaction of chlorinated phosphines with organometallic reagents such as Grignard reagents or lithium reagents. A common method includes:

- Preparation of the Phosphine:

- Reacting 3,5-di-tert-butylphenol with phosphorus trichloride to form the corresponding phosphine chloride.

- Treating this intermediate with cyclohexylmagnesium bromide under an inert atmosphere.

This method allows for the introduction of the cyclohexyl group while maintaining the stability imparted by the bulky tert-butyl groups .

Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is primarily used as a ligand in various catalytic processes, including:

- Cross-coupling reactions: It serves as a ligand in Suzuki and Heck reactions due to its ability to stabilize metal catalysts.

- Asymmetric synthesis: The compound can be employed in asymmetric hydrogenation processes, enhancing selectivity and yield .

- Material science: Its unique properties make it suitable for applications in polymer chemistry and materials science.

Interaction studies involving bis(3,5-di-tert-butylphenyl)cyclohexylphosphine focus on its coordination with transition metals. These studies reveal that the steric bulk from the tert-butyl groups significantly influences the electronic environment around the metal center, affecting reaction rates and selectivity in catalysis. The compound's ability to stabilize low-valent metal species has been particularly noted in nickel-catalyzed reactions .

Several compounds share structural similarities with bis(3,5-di-tert-butylphenyl)cyclohexylphosphine. These include:

- Bis(2,4-di-tert-butylphenyl)phosphine: Similar steric bulk but different substitution patterns on the phenyl rings.

- Tris(3,5-di-tert-butylphenyl)phosphine: Contains three bulky phenyl groups instead of two, which may alter its reactivity and coordination properties.

- Bis(3,5-dimethylphenyl)phosphine: Features methyl groups instead of tert-butyl groups, resulting in different steric and electronic properties.

Comparison TableCompound Bulky Groups Coordination Properties Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine Tert-butyl High stability and reactivity Bis(2,4-di-tert-butylphenyl)phosphine Tert-butyl Moderate stability Tris(3,5-di-tert-butylphenyl)phosphine Tert-butyl Enhanced steric hindrance Bis(3,5-dimethylphenyl)phosphine Methyl Lower steric hindrance

| Compound | Bulky Groups | Coordination Properties |

|---|---|---|

| Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine | Tert-butyl | High stability and reactivity |

| Bis(2,4-di-tert-butylphenyl)phosphine | Tert-butyl | Moderate stability |

| Tris(3,5-di-tert-butylphenyl)phosphine | Tert-butyl | Enhanced steric hindrance |

| Bis(3,5-dimethylphenyl)phosphine | Methyl | Lower steric hindrance |

The uniqueness of bis(3,5-di-tert-butylphenyl)cyclohexylphosphine lies in its combination of steric bulk from tert-butyl groups and the cyclohexane moiety that provides additional flexibility and stability compared to other phosphines. This makes it particularly effective in catalysis where both electronic effects and steric hindrance are critical for optimal performance.